Coptisine sulfate
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Overview
Description
Coptisine sulfate is a natural alkaloid compound derived from the plant Coptis chinensis, commonly known as Chinese goldthread. It belongs to the class of isoquinoline alkaloids and has been used in traditional Chinese medicine for its various therapeutic properties. This compound is known for its potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coptisine sulfate can be synthesized through several chemical routes. One common method involves the extraction of coptisine from the roots of Coptis chinensis, followed by its conversion to the sulfate form. The extraction process typically uses solvents such as chloroform, methanol, and water in a biphasic solvent system . The isolated coptisine is then reacted with sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction from plant sources, followed by purification and chemical conversion. The process includes steps such as solvent extraction, chromatography for purification, and chemical reaction with sulfuric acid to obtain the sulfate form. The final product is then crystallized and dried for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Coptisine sulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties .
Scientific Research Applications
Coptisine sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects against diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of pharmaceuticals and natural health products.
Mechanism of Action
Coptisine sulfate exerts its effects through various molecular targets and pathways. It acts as an uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. By inhibiting IDO, this compound modulates immune responses and exhibits anticancer properties. Additionally, it affects other signaling pathways, including NF-κB, MAPK, and PI3K/Akt, contributing to its anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Coptisine sulfate is structurally similar to other isoquinoline alkaloids such as berberine, palmatine, and jatrorrhizine. it exhibits unique properties that distinguish it from these compounds:
Berberine: Known for its antimicrobial and antidiabetic effects, berberine has a different mechanism of action compared to this compound.
Palmatine: Shares similar antimicrobial properties but differs in its effects on cellular signaling pathways.
Jatrorrhizine: Exhibits anticancer properties but has a distinct chemical structure and biological activity profile.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of research in fields such as chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H15NO8S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
hydrogen sulfate;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene |
InChI |
InChI=1S/C19H14NO4.H2O4S/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-5(2,3)4/h1-2,5-8H,3-4,9-10H2;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
LHNQVPXIJDUPAX-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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